molecular formula C14H29O3Si B13730698 CID 76522121

CID 76522121

Cat. No.: B13730698
M. Wt: 273.46 g/mol
InChI Key: QFZZAFVGHZRWOH-UHFFFAOYSA-N
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Description

CID 76522121 (Chemical Identifier via PubChem) is a compound isolated from Citrus reticulata essential oil (CIEO), as evidenced by its presence in vacuum-distilled fractions analyzed via gas chromatography-mass spectrometry (GC-MS) (Figure 1C, D) . While its exact structure remains unspecified in the provided evidence, the mass spectrum (Figure 1D) suggests a terpenoid or oxygenated derivative, common in citrus essential oils. This compound is likely a bioactive component, given the pharmacological interest in CIEO fractions. Its isolation via vacuum distillation implies volatility and thermal stability under reduced pressure, distinguishing it from non-volatile or heat-labile compounds .

Properties

Molecular Formula

C14H29O3Si

Molecular Weight

273.46 g/mol

InChI

InChI=1S/C14H29O3Si/c1-4-7-10-15-13-14(18,16-11-8-5-2)17-12-9-6-3/h4-13H2,1-3H3

InChI Key

QFZZAFVGHZRWOH-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC(OCCCC)(OCCCC)[Si]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyloxyethylsilane can be synthesized through the hydrosilylation reaction of triethoxysilane with butyl vinyl ether. This reaction typically requires a catalyst, such as platinum or rhodium complexes, to proceed efficiently. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, tributyloxyethylsilane is produced using similar hydrosilylation techniques but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where they are mixed and reacted under controlled conditions. The product is then purified through distillation or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Tributyloxyethylsilane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols or siloxanes.

    Reduction: It can be reduced to form simpler silanes.

    Substitution: Tributyloxyethylsilane can participate in substitution reactions where the butoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.

Major Products

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tributyloxyethylsilane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.

    Biology: This compound is used in the modification of biomolecules to enhance their stability and functionality.

    Medicine: Tributyloxyethylsilane derivatives are explored for their potential use in drug delivery systems.

    Industry: It is used in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of tributyloxyethylsilane involves the formation of strong silicon-oxygen bonds. This compound can interact with various molecular targets, including hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages. These interactions are crucial in applications such as surface modification and material synthesis.

Comparison with Similar Compounds

Structural and Physicochemical Properties

For example, boronic acid derivatives (e.g., CAS 1046861-20-4) and nitrogen-containing heterocycles (e.g., CAS 1254115-23-5) share functional groups or isolation methodologies relevant to CID 76522121 . Key parameters for comparison include:

Parameter This compound CAS 1046861-20-4 CAS 1254115-23-5 ChEMBL 1724922
Molecular Formula Not specified C₆H₅BBrClO₂ C₇H₁₄N₂O C₁₈H₁₅N₃O₃S
Molecular Weight Not specified 235.27 g/mol 142.20 g/mol 353.39 g/mol
LogP (XLOGP3) Inferred moderate 2.15 -0.7 3.45
Solubility (ESOL) Likely low 0.24 mg/mL 86.7 mg/mL 0.05 mg/mL
Bioavailability Score Not reported 0.55 0.55 0.72
Key Functional Groups Terpenoid/Oxygenated Boronic acid, halogen Piperazine, nitro Sulfonamide, benzothiazole

Notes:

  • This compound’s volatility (inferred from GC-MS analysis) contrasts with the low volatility of boronic acid derivatives (e.g., CAS 1046861-20-4) .
  • The high solubility of CAS 1254115-23-5 (86.7 mg/mL) suggests greater polar character compared to this compound, which may partition into non-polar phases .

Pharmacological and Functional Insights

  • Nrf2 Inhibitors: ChEMBL 1724922 (similar to CID 46907796) inhibits Nrf2, a pathway implicated in oxidative stress response. While this compound’s activity is unspecified, terpenoids in CIEO fractions often exhibit antioxidant or anti-inflammatory effects, suggesting divergent mechanisms .
  • Enzyme Interactions: Unlike CAS 1254115-23-5 (a P-glycoprotein substrate), this compound’s pharmacokinetics remain uncharacterized.

Analytical Differentiation

  • GC-MS and CID Techniques: this compound was identified using GC-MS and collision-induced dissociation (CID), a method also employed to differentiate ginsenoside isomers (e.g., ginsenoside Rf vs. pseudoginsenoside F11) . Fragmentation patterns in its mass spectrum (Figure 1D) could distinguish it from structural analogs, such as hydroxylated terpenes or esters .

Q & A

Basic: How should researchers formulate a focused and complex research question for studies involving CID 76522121?

Methodological Answer: A well-structured research question should be specific , complex , and testable . Begin by narrowing the scope to a specific biochemical interaction, structural property, or mechanistic pathway of this compound. Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to define variables . Ensure the question requires in-depth analysis (e.g., "How does this compound modulate [specific receptor/enzyme] under [defined experimental conditions]?") rather than a yes/no answer. Avoid vague terms; instead, use precise descriptors like concentration ranges or kinetic parameters .

Basic: What methodological considerations are essential when designing experiments involving this compound?

Methodological Answer:
Key considerations include:

  • Controlled variables : Define temperature, pH, solvent systems, and purity thresholds for this compound .
  • Reproducibility : Document protocols for synthesis, purification, and characterization (e.g., NMR, HPLC) in detail .
  • Statistical power : Calculate sample sizes using power analysis to ensure robustness, especially for dose-response or kinetic studies .
  • Ethical compliance : Address safety protocols for handling hazardous intermediates or byproducts .

Advanced: How can researchers employ the PICO or FINER framework to evaluate the rigor of research questions in pharmacological studies on this compound?

Methodological Answer:

  • PICO : Structure questions around:
    • Population (e.g., specific cell lines or animal models),
    • Intervention (e.g., this compound dosage),
    • Comparison (e.g., control compounds),
    • Outcome (e.g., IC₅₀ values, binding affinity). Example: "In [cell line], how does this compound (10–100 μM) compare to [control drug] in inhibiting [target]?" .
  • FINER : Ensure questions are Feasible (resource-appropriate), Interesting (address knowledge gaps), Novel (e.g., unexplored isomers of this compound), Ethical , and Relevant to therapeutic applications .

Basic: What strategies are effective for conducting a comprehensive literature review on this compound?

Methodological Answer:

  • Database selection : Use PubMed, SciFinder, and Reaxys for chemical-specific data. Exclude non-peer-reviewed sources (e.g., ) .
  • Keyword optimization : Combine terms like "this compound," "structure-activity relationship," and "kinetic studies" with Boolean operators .
  • Critical appraisal : Prioritize studies with rigorous experimental designs (e.g., controls, replication) and validate findings against contradictory data .

Advanced: What analytical approaches are recommended for resolving contradictions in experimental data related to this compound's mechanisms of action?

Methodological Answer:

  • Triangulation : Cross-validate results using multiple techniques (e.g., SPR for binding affinity, MD simulations for conformational changes) .
  • Error analysis : Quantify uncertainties in instrumentation (e.g., ±SD in spectrophotometry) and statistical models (e.g., confidence intervals) .
  • Meta-analysis : Pool data from independent studies to identify trends, adjusting for variables like solvent polarity or assay type .

Basic: How should researchers structure the methodology section in publications involving this compound to ensure reproducibility?

Methodological Answer:

  • Synthesis protocols : Specify reagents (vendors, purity), reaction conditions (time, temperature), and purification steps (e.g., column chromatography gradients) .
  • Characterization data : Include spectral peaks (NMR, IR), retention times (HPLC), and elemental analysis results .
  • Data availability : Deposit raw datasets in repositories like Zenodo or ChemRxiv for peer validation .

Advanced: What criteria should guide the selection of quantitative versus qualitative methods in studies on this compound's biochemical interactions?

Methodological Answer:

  • Quantitative : Use for dose-response curves (e.g., Hill plots), kinetic constants (kcat/KM), or thermodynamic parameters (ΔG). Requires robust statistical validation .
  • Qualitative : Apply to exploratory studies (e.g., binding mode hypotheses via docking) or structural elucidation (X-ray crystallography). Pair with quantitative validation for rigor .

Basic: What ethical considerations must be addressed when formulating research questions involving this compound?

Methodological Answer:

  • Safety protocols : Adhere to institutional guidelines for toxic compound handling and waste disposal .
  • Data integrity : Avoid selective reporting; disclose all replicates and outliers .
  • Conflict of interest : Declare funding sources or patents related to this compound derivatives .

Advanced: How can researchers validate the reliability of data obtained from this compound experiments through peer review and replication studies?

Methodological Answer:

  • Blinded analysis : Use third-party labs to replicate key findings (e.g., IC₅₀ values) .
  • Peer review : Submit raw data and code for open peer review; address critiques on methodological limitations (e.g., solvent effects) .
  • Negative controls : Include controls for assay interference (e.g., solvent-only samples) to confirm specificity .

Basic: What are the key components of a research proposal for studies on this compound, and how should they align with the research question?

Methodological Answer:

  • Aim : Clearly state the hypothesis (e.g., "this compound inhibits [target] via allosteric modulation").
  • Background : Summarize gaps in literature (e.g., lack of in vivo data) .
  • Methods : Align techniques (e.g., SPR, mutagenesis) with the question’s complexity .
  • Timeline : Allocate milestones for synthesis, assay development, and data analysis .

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